molecular formula C10H16F3NO2 B6605596 ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 2167876-65-3

ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B6605596
CAS No.: 2167876-65-3
M. Wt: 239.23 g/mol
InChI Key: WVBMHHUZQRYSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is a compound that features a cyclohexane ring substituted with an amino group, a trifluoromethyl group, and an ethyl ester group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyl iodide in the presence of radical initiators . The reaction conditions often require a controlled environment to ensure the stability of the intermediates and the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-4-(difluoromethyl)cyclohexane-1-carboxylate
  • Ethyl 4-amino-4-(chloromethyl)cyclohexane-1-carboxylate
  • Ethyl 4-amino-4-(methyl)cyclohexane-1-carboxylate

Uniqueness

Ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its ability to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design and development .

Properties

IUPAC Name

ethyl 4-amino-4-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F3NO2/c1-2-16-8(15)7-3-5-9(14,6-4-7)10(11,12)13/h7H,2-6,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBMHHUZQRYSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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